![molecular formula C13H21NO3 B5965145 methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate](/img/structure/B5965145.png)
methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate, also known as MCHP, is a chemical compound that has been used extensively in scientific research due to its unique properties and potential applications. This compound is a derivative of proline and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has been used extensively in scientific research due to its unique properties and potential applications. One of the most significant applications of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate is in the study of protein-protein interactions. methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has been found to bind to a specific site on proteins, allowing researchers to study the interactions between proteins and identify potential drug targets. Additionally, methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has been used in the study of enzyme kinetics, protein folding, and protein stability.
Wirkmechanismus
The mechanism of action of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate involves its ability to bind to a specific site on proteins. This binding alters the conformation of the protein, leading to changes in its biochemical and physiological properties. The exact mechanism of action of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate is still being studied, but it is believed to involve the disruption of hydrogen bonds and other non-covalent interactions within the protein.
Biochemical and Physiological Effects:
methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has been found to exhibit a range of biochemical and physiological effects. One of the most significant effects of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate is its ability to stabilize proteins, making them more resistant to denaturation. methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has also been found to affect enzyme activity, leading to changes in metabolic pathways. Additionally, methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate has been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate in lab experiments is its ability to bind to a specific site on proteins, allowing researchers to study protein-protein interactions and identify potential drug targets. Additionally, methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are also some limitations to using methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the concentration and duration of exposure. Additionally, the effects of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate can be highly dependent on the specific protein being studied, making it important to carefully select the appropriate protein for each experiment.
Zukünftige Richtungen
There are many potential future directions for the use of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate in scientific research. One potential direction is the development of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate-based therapeutics for the treatment of neurodegenerative diseases. Additionally, methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate could be used in the development of new drugs that target specific protein-protein interactions. Further research is also needed to better understand the mechanism of action of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate and its potential applications in various fields of study.
Conclusion:
Methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate is a valuable tool for scientific research due to its unique properties and potential applications. Its ability to bind to a specific site on proteins makes it a valuable tool for studying protein-protein interactions and identifying potential drug targets. However, careful consideration must be given to its potential toxicity and the specific protein being studied. With further research, methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate could have many potential applications in various fields of study.
Synthesemethoden
The synthesis of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate involves the reaction of 3-cyclohexen-1-ylmethanol with proline in the presence of a catalyst such as triethylamine. This reaction results in the formation of methyl 1-(3-cyclohexen-1-ylmethyl)-4-hydroxyprolinate, which can be purified using various methods such as column chromatography or recrystallization. The purity of the final product is crucial for its effectiveness in scientific research.
Eigenschaften
IUPAC Name |
methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-3,10-12,15H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBWRCRIBJSYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC2CCC=CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.